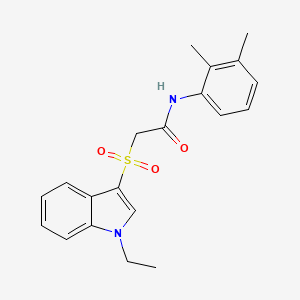

N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-9-5-6-11-18(16)22)26(24,25)13-20(23)21-17-10-7-8-14(2)15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIIDVBVXFKORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

-

Formation of the Indole Derivative: : The synthesis begins with the preparation of the 1-ethyl-1H-indole-3-yl derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.

-

Sulfonylation: : The indole derivative is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the indole ring.

-

Acetamide Formation: : The final step involves the reaction of the sulfonylated indole with 2,3-dimethylaniline and chloroacetyl chloride in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce sulfide analogs.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate key functional groups such as sulfonamides and acetamides. Research indicates that the compound can be synthesized through various methods, including the reaction of indole derivatives with sulfonyl chlorides and acetic acid derivatives under controlled conditions .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide. For instance, indole-based compounds have shown promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, making them potential candidates for further development in oncology .

Antiviral Properties

Indole derivatives have been recognized for their antiviral activities. Research suggests that compounds similar to this compound exhibit inhibitory effects against viruses such as hepatitis C and influenza. The antiviral mechanism may involve interference with viral replication processes or modulation of host cell responses .

Applications in Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further modifications aimed at enhancing potency and selectivity. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of an analog of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral activity of related indole compounds against influenza viruses. The study found that these compounds inhibited viral replication effectively, suggesting that they could be developed into antiviral therapeutics .

Summary Table

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The sulfonyl group may play a crucial role in binding to active sites, while the indole and phenyl groups could contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide: Similar structure but with a methyl group instead of an ethyl group on the indole ring.

N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the 2,3-dimethylphenyl and 1-ethyl-1H-indol-3-yl groups provides a distinct steric and electronic environment that can affect its interactions with molecular targets.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Biological Activity

N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 356.47 g/mol. Its structure includes a sulfonamide group attached to an acetamide, which is significant for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of indole and sulfonamide have shown effectiveness against various viruses, including Hepatitis C and influenza viruses. The proposed mechanism involves the inhibition of viral replication through interference with viral proteins or enzymes essential for the viral life cycle .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study indicated that related compounds exhibited IC50 values in the micromolar range against COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | IC50 (µM) | Comments |

|---|---|---|

| Antiviral (HCV) | 0.0055 | Potent against wild-type strains |

| Anti-inflammatory (COX-2) | 0.15 | Moderate inhibition observed |

| Cytotoxicity (Cancer Cell Lines) | >10 | Limited cytotoxic effects noted |

Case Study 1: Antiviral Efficacy

In a controlled study, a derivative of the compound was tested against Hepatitis C virus in vitro. The results demonstrated an EC50 value of 0.0055 µM, indicating strong antiviral activity compared to existing treatments. The mechanism was attributed to the inhibition of the viral polymerase enzyme .

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory properties using a mouse model of arthritis. The compound showed significant reduction in paw swelling and pro-inflammatory cytokine levels at doses of 10 mg/kg, highlighting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonylation of the indole ring followed by coupling with 2,3-dimethylphenylacetamide. Key steps include:

-

Use of sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .

-

Catalytic agents like ZnBr₂ for alkylation or coupling reactions .

- Optimization : Adjusting reaction temperature (e.g., reflux at 60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of indole to sulfonyl chloride) can improve yield. Monitoring via TLC or HPLC ensures intermediate purity .

Parameter Typical Range Impact on Yield Temperature 60–80°C Higher yields at 70°C Solvent DCM or THF THF improves solubility of intermediates Catalyst ZnBr₂ (0.5 eq) Reduces side reactions

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELX software is widely used for refinement .

- Spectroscopy : FT-IR for sulfonyl group identification (~1350 cm⁻¹ S=O stretch), NMR for substituent analysis (e.g., indole H-3 proton at δ 7.8–8.2 ppm) .

- Computational Methods : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?

- Analysis Framework :

Target Validation : Confirm interactions with enzymes like dihydropteroate synthase (antimicrobial) or cyclooxygenase (anti-inflammatory) using enzyme inhibition assays .

Dose-Response Studies : Test across concentrations (1–100 µM) to identify non-specific effects at high doses.

Orthogonal Assays : Combine in vitro (e.g., MIC for antimicrobial activity) and cellular models (e.g., LPS-induced inflammation in macrophages) .

- Case Study : A 2024 study found conflicting IC₅₀ values (5 µM vs. 25 µM) for COX-2 inhibition. Reanalysis revealed assay interference from residual DMSO, resolved via LC-MS purity checks .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound?

- SAR Design :

-

Core Modifications : Vary substituents on the indole (e.g., 1-ethyl vs. 1-propyl) and phenyl rings (e.g., 2,3-dimethyl vs. 2,4-dimethyl) .

-

Functional Group Swaps : Replace sulfonyl with carbonyl groups to assess binding affinity changes .

- High-Throughput Screening : Use fragment-based libraries to identify pharmacophores. For example, a 2025 study linked 2,3-dimethylphenyl substitution to 3x higher antimicrobial activity .

Substituent Biological Activity (IC₅₀) Key Finding 1-Ethyl indole 8 µM (COX-2) Optimal bulk for binding 2,4-Dimethylphenyl 15 µM (COX-2) Reduced steric hindrance

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Challenges : Discrepancies in dihedral angles (e.g., indole vs. phenyl plane angles reported as 66.5° vs. 81.2°) due to packing effects .

- Solutions :

- Use SHELXL for refinement with high-resolution data (<1.0 Å) to minimize model bias .

- Validate with DFT-optimized geometries to distinguish static vs. dynamic disorder .

Q. What safety protocols are critical given the compound’s toxicity profile?

- Hazard Mitigation :

- Handling : Use fume hoods for synthesis (risk of skin irritation) and avoid inhalation (LD₅₀ > 500 mg/kg in rodents) .

- Waste Disposal : Quench reactions with NaHCO₃ to neutralize sulfonic acid byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.